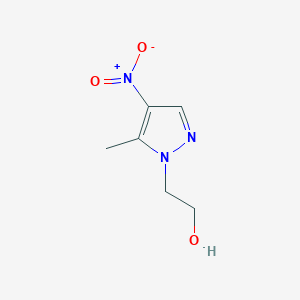

2-(5-methyl-4-nitro-1H-pyrazol-1-yl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Palladium(II) and Platinum(II) Complexes

Research on palladium(II) and platinum(II) complexes involving derivatives of 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)ethanol highlights their potential in the field of inorganic chemistry and catalysis. The study by Pérez et al. (2013) discusses the synthesis and characterization of these complexes, emphasizing their structural and molecular properties.

Anticancer Activity

The use of derivatives of this compound in the synthesis of polysubstituted 4H-pyran derivatives and their subsequent evaluation for anticancer activity has been explored. Hadiyal et al. (2020) describe an efficient synthesis method and the potential of these derivatives in targeting various cancer cell lines.

Synthesis of Radio-sensitizing Agents

A study by Suto et al. (1991) focuses on synthesizing analogues of a radio-sensitizing agent, where modifications of the compound are evaluated for their efficacy in selectively targeting hypoxic cells and enhancing radiosensitivity.

Prostaglandin Reductase Inhibition

Nayak and Poojary (2019) explored the synthesis of a derivative compound and its potential inhibitory action on human prostaglandin reductase. This study, detailed in Nayak and Poojary (2019), offers insights into the compound's interaction with the enzyme, suggesting potential therapeutic applications.

Synthesis of Pyrazolo[3,4-b]pyridines

The catalytic role of l-proline in synthesizing highly functionalized pyrazolo[3,4-b]pyridines using derivatives of 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)ethanol is presented in a study by Gunasekaran et al. (2014). This research highlights the synthesis process's efficiency and the green chemistry aspects.

Antimicrobial Activity

A study by Banoji et al. (2022) reports on the synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines demonstrating significant antibacterial and antifungal activities, suggesting potential use in developing new antimicrobial agents.

Synthesis of Bioactive Compounds

Chagarovskiy et al. (2016) describe a general approach to synthesizing 2-(pyrazol-4-yl)- and 2-(isoxazol-4-yl)ethanols, leading to potential bioactive compounds. This study, found in Chagarovskiy et al. (2016), elaborates on further transformations of these compounds, indicating their potential in medicinal chemistry.

Structural and Spectral Investigations

Research by Viveka et al. (2016) focuses on the structural and spectral analysis of a related pyrazole-4-carboxylic acid derivative. The study combines experimental and theoretical methods to understand the compound's properties, contributing to the field of material science.

Propriétés

IUPAC Name |

2-(5-methyl-4-nitropyrazol-1-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-5-6(9(11)12)4-7-8(5)2-3-10/h4,10H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGDDDJHGRPWKOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CCO)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-methyl-4-nitro-1H-pyrazol-1-yl)ethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2364632.png)

![1-{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B2364634.png)

![2-(1,3-Benzodioxol-5-yl)-3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2364640.png)

![2-[(8-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2364644.png)

![3-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2364647.png)